1-(3-Bromoquinolin-6-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives, characterized by the presence of a bromine atom attached to an ethanone functional group, which is further connected to a quinoline ring. Quinoline derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry, including their roles as potential therapeutic agents against various diseases.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for purchase. Its chemical identification includes a CAS number of 1150618-23-7, and it is listed in various chemical databases for research purposes.
1-(3-Bromoquinolin-6-yl)ethanone falls under the category of halogenated organic compounds, specifically brominated quinoline derivatives. These compounds are often studied for their reactivity and biological properties.
The synthesis of 1-(3-Bromoquinolin-6-yl)ethanone typically involves the bromination of 1-(quinolin-6-yl)ethanone. This reaction can be achieved using bromine or other brominating agents under controlled conditions. The general procedure includes:
The synthesis may also involve the use of phase transfer catalysts to enhance the reaction efficiency and yield. Continuous flow reactors are employed in industrial settings to scale up production while maintaining control over reaction parameters.
The molecular formula of 1-(3-Bromoquinolin-6-yl)ethanone is C11H8BrN, with a molecular weight of approximately 250.09 g/mol. The structure features a bromine atom substituted at the 3-position of the quinoline ring, which significantly influences its chemical reactivity and biological properties.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular configuration and purity.
1-(3-Bromoquinolin-6-yl)ethanone can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to optimize yields and selectivity.
The mechanism of action for 1-(3-Bromoquinolin-6-yl)ethanone involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the quinoline ring has the potential to intercalate with DNA, disrupting its function, which may result in cytotoxic effects on cancer cells.
1-(3-Bromoquinolin-6-yl)ethanone typically appears as a solid at room temperature. Its melting point and boiling point can vary based on purity and specific synthesis conditions.
The compound exhibits typical reactivity associated with halogenated organic compounds, including susceptibility to nucleophilic attack due to the presence of the bromine atom. Its solubility characteristics depend on the solvent used; it is generally soluble in organic solvents like dichloromethane but less soluble in water.
1-(3-Bromoquinolin-6-yl)ethanone has significant applications in scientific research, particularly in medicinal chemistry. It is investigated for its potential as:
Quinoline, recognized as benzo[b]pyridine, constitutes a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in natural products. Historically isolated from Cinchona alkaloids like quinine, quinoline derivatives have been clinically indispensable since the early 20th century. Chloroquine and mefloquine revolutionized antimalarial therapy, while later modifications yielded antibacterial fluoroquinolones (e.g., ciprofloxacin) and antiviral agents such as the HIV protease inhibitor saquinavir. The quinoline core enables diverse biological interactions through its aromatic π-system, basic nitrogen atom, and capacity for electrophilic substitution, facilitating binding to macromolecular targets like enzymes and nucleic acids [4].
Modern synthetic advancements have expanded access to complex quinoline architectures. Classical methods like Skraup, Combes, and Friedländer syntheses faced limitations in regioselectivity and harsh conditions. Contemporary transition metal-catalyzed approaches—employing nickel, iridium, or rhodium complexes—enable efficient dehydrogenative condensations. For example, nickel-catalyzed reactions between α-2-aminoaryl alcohols and ketones achieve polysubstituted quinolines in yields up to 93% under mild conditions [4]. This evolution in synthesis underpins the exploration of novel analogues like brominated quinolines for targeted therapeutic applications.
Table 1: Key Molecular Properties of 1-(3-Bromoquinolin-6-yl)ethanone
Property | Value |
---|---|
CAS Registry Number | 1150618-23-7 |
Molecular Formula | C₁₁H₈BrNO |
Molecular Weight | 250.09 g/mol |
IUPAC Name | 1-(3-bromoquinolin-6-yl)ethanone |
SMILES | CC(=O)C1=CC2=CC(=CN=C2C=C1)Br |
Purity | ≥95% |
Synonyms | 3-Bromo-6-acetylquinoline |
Source: [1] |
Brominated quinolines represent a strategically significant subclass, where bromine atoms enhance molecular reactivity and target affinity. The electron-withdrawing bromine at the quinoline C3 position increases electrophilicity, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This versatility enables rapid derivatization for structure-activity relationship (SAR) studies. Bromine’s role extends beyond synthetic utility; its size and polarizability promote halogen bonding with biological targets, improving binding specificity to viral proteins [2] [4].
Recent antiviral research highlights brominated quinolines as inhibitors against diverse viruses. Hydroxyquinoline-pyrazole hybrids demonstrate activity against SARS-CoV-2, MERS-CoV, and HCoV-229E, with plaque reduction assays confirming viral replication inhibition. Molecular docking studies attribute this to interactions with viral proteases or capsid proteins [8]. Similarly, during the 2014 EV-D68 outbreak, brominated quinoline derivatives were prioritized in virtual screens targeting the VP1 capsid protein—a pivotal structure in enterovirus replication. The displacement of "pocket factor" lipids within VP1 by these inhibitors stabilizes the capsid, preventing viral uncoating and genome release [2].
Viral capsid proteins, such as enterovirus VP1 or coronavirus spike proteins, are compelling drug targets due to their essential roles in host cell attachment, entry, and uncoating. The VP1 hydrophobic pocket in EV-D68 accommodates lipid cofactors, and its occupancy by small molecules can halt infectivity. Quinoline analogues like 1-(3-bromoquinolin-6-yl)ethanone serve as precursors to capsid-binding inhibitors due to their planar structure and hydrophobic substituents. These features enable π-stacking with aromatic residues and hydrophobic contacts within the pocket, mimicking natural ligands [2].
Structure-activity relationship (SAR) studies of EV-D68 inhibitors reveal that electron-donating groups at the quinoline C6 position (e.g., acetyl in 1-(3-bromoquinolin-6-yl)ethanone) enhance antiviral potency. Derivatives bearing this motif exhibit EC₅₀ values as low as 0.05–0.10 μM against multiple EV-D68 strains, outperforming reference inhibitors like pleconaril (EC₅₀ = 0.43 μM). Mechanistic validation comes from Western blot, immunofluorescence, and plaque assays confirming viral replication suppression. The acetyl group’s keto oxygen may form hydrogen bonds with VP1 residues (e.g., Tyr152), while the bromine atom engages in halogen bonding with Pro134, enhancing complex stability [2] [4].
Table 2: Antiviral Activity of Select Quinoline Analogues Targeting Capsid Proteins
Compound | Viral Target | EC₅₀ (μM) | Mechanism |
---|---|---|---|
1-(3-Bromoquinolin-6-yl)ethanone derivative (19) | EV-D68 | 0.05–0.10 | VP1 binder, inhibits uncoating |
Pleconaril (reference) | EV-D68 | 0.43 | VP1 binder |
Hydroxyquinoline-pyrazole hybrid | SARS-CoV-2 | <10 | Spike protein interaction |
Source: [2] [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0